

A Technical Guide to THP-PEG2-Mal: Suppliers, Purity, and Applications in Bioconjugation

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Compound of Interest		
Compound Name:	THP-PEG2-Mal	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **THP-PEG2-Mal**, a bifunctional linker crucial for the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This document details available suppliers, purity information for related compounds, experimental protocols for its use in bioconjugation, and visual representations of key workflows.

Introduction to THP-PEG2-Mal

THP-PEG2-Mal is a versatile linker molecule featuring a tetrahydropyranyl (THP) protected alcohol, a short polyethylene glycol (PEG) spacer, and a maleimide functional group. The maleimide moiety allows for the specific and efficient covalent attachment to thiol groups, commonly found in cysteine residues of proteins and peptides. The PEG spacer enhances solubility and can reduce steric hindrance, while the THP group serves as a protecting group for a hydroxyl functionality, which can be deprotected for further chemical modification if required. Its primary application lies in the field of bioconjugation, where it is used to link two different molecules, such as a protein-targeting ligand and a payload molecule.

Supplier and Purity Information

Identifying a reliable supplier with high-purity reagents is critical for reproducible and successful bioconjugation experiments. While specific purity data for **THP-PEG2-Mal** is typically provided on the Certificate of Analysis upon purchase, the following table summarizes known suppliers



for **THP-PEG2-Mal** and provides purity information for a range of structurally related and commonly used maleimide-PEG linkers.

Product Name	Supplier(s)	Catalog Number(s)	Reported Purity
THP-PEG2-Mal	MedchemExpress, Immunomart, Ambeed	HY-138404 (MedchemExpress & Immunomart)	Purity should be confirmed via the Certificate of Analysis from the supplier.
Mal-PEG2-NHS ester	MedchemExpress, BroadPharm	HY-126504 (MCE), BP-21680 (BroadPharm)	98.55% (MCE), 98% (BroadPharm)
DSPE-PEG2-Mal	BroadPharm	BP-42568	95%
Mal-PEG2-acid	BroadPharm	BP-21567	98%
Tos-PEG2-THP	AChemBlock	X197467	97.00%
Mal-amido-PEG2-acid	BroadPharm	BP-22212	97%
N-Mal-N-bis(PEG2- NHS ester)	BroadPharm	BP-23777	95%
m-PEG2-NHS ester	BroadPharm	BP-23656	98%
DSPE-PEG- Maleimide, MW 2,000	BroadPharm	BP-23307	98%
N-(Mal-PEG2- carbonyl)-N- bis(PEG4-acid)	BroadPharm	BP-41142	98%
DSPE-PEG2-azide	BroadPharm	BP-41144	97%
Mal-amido-PEG2-TFP ester	BroadPharm	BP-22739	95%
DSPE-MAL	BroadPharm	BP-26159	98%



Experimental Protocols: Maleimide-Thiol Bioconjugation

The following sections provide a detailed methodology for a typical bioconjugation reaction involving a maleimide-functionalized linker like **THP-PEG2-Mal** and a thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials and Reagents

- Thiol-containing protein (e.g., antibody, enzyme)
- THP-PEG2-Mal or other maleimide-functionalized linker
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES or Tris buffer, pH 7.0-7.5. All buffers should be degassed to minimize oxidation of thiols.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds.
- Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the maleimide linker.
- Quenching Reagent (optional): β-mercaptoethanol or L-cysteine to quench unreacted maleimide groups.
- Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette for purification of the conjugate.

Experimental Procedure

- Preparation of the Thiol-Containing Protein:
 - Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
 - If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary.
 Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to the addition of the



maleimide linker, typically by using a desalting column, as DTT itself contains a thiol group.

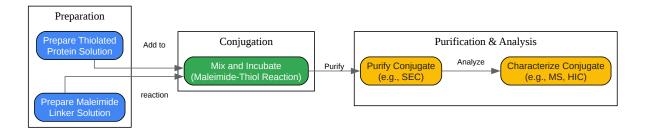
- Preparation of the Maleimide Linker Solution:
 - Allow the vial of THP-PEG2-Mal to equilibrate to room temperature before opening.
 - Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add the maleimide linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker over the protein. The optimal molar ratio should be determined empirically for each specific protein and linker.
 - Gently mix the reaction and protect it from light.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- · Quenching of the Reaction (Optional):
 - \circ To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as β -mercaptoethanol or L-cysteine to a final concentration of approximately 10 mM. Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove the excess, unreacted linker and other small molecules from the protein conjugate using size-exclusion chromatography or dialysis.
 - Collect the fractions containing the purified protein conjugate.
- Characterization of the Conjugate:
 - Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford assay).



 The degree of labeling (DOL), which is the average number of linker molecules conjugated per protein, can be determined using techniques such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in a typical maleimide-thiol bioconjugation workflow.



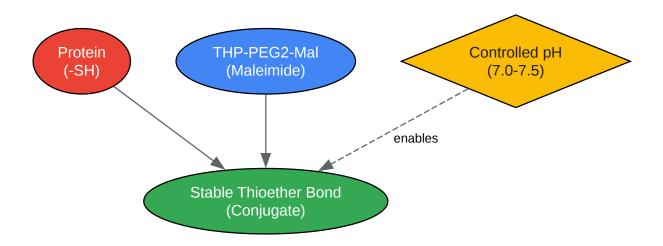
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Caption: General workflow for maleimide-thiol bioconjugation.

Logical Relationship of Key Reaction Components

The success of the maleimide-thiol conjugation is dependent on the specific reactivity of the functional groups under controlled reaction conditions.





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Caption: Key components and conditions for successful maleimide-thiol conjugation.

Conclusion

THP-PEG2-Mal and similar maleimide-functionalized linkers are indispensable tools in modern drug development and proteomics research. A thorough understanding of their chemical properties, the selection of high-purity reagents, and the optimization of conjugation protocols are paramount to achieving desired experimental outcomes. This guide provides a foundational framework for researchers to confidently source and utilize these critical reagents in their work. For specific applications, further optimization of the presented protocols may be necessary.

• To cite this document: BenchChem. [A Technical Guide to THP-PEG2-Mal: Suppliers, Purity, and Applications in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934514#thp-peg2-mal-supplier-and-purity-information]

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